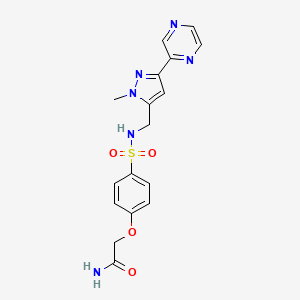

2-(4-(N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenoxy)acetamide

Description

Properties

IUPAC Name |

2-[4-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methylsulfamoyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O4S/c1-23-12(8-15(22-23)16-10-19-6-7-20-16)9-21-28(25,26)14-4-2-13(3-5-14)27-11-17(18)24/h2-8,10,21H,9,11H2,1H3,(H2,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEBYAAVAHNXMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its potential wide range of biological activities The specific pathways affected would depend on the compound’s targets and mode of action

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Given the potential wide range of biological activities of similar compounds, the compound could have various molecular and cellular effects.

Biological Activity

2-(4-(N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazole moiety, which is known for its diverse biological activities. Its molecular formula is C_{17}H_{19N_5O_3S with a molecular weight of approximately 377.32 g/mol. The presence of sulfamoyl and phenoxy groups contributes to its biological profile.

Biological Activity Overview

Research indicates that compounds containing pyrazole derivatives exhibit various biological activities including anti-inflammatory, anticancer, and antimicrobial effects. The specific compound under discussion has shown promise in several studies:

-

Anti-inflammatory Activity :

- Several studies have highlighted the ability of pyrazole derivatives to inhibit inflammatory pathways, particularly through the modulation of nitric oxide (NO) production and pro-inflammatory cytokine release. For instance, similar compounds have demonstrated significant inhibition of NO production in LPS-stimulated microglial cells, suggesting potential neuroprotective properties against conditions like Parkinson's disease .

-

Anticancer Potential :

- Pyrazole derivatives have been investigated for their anticancer properties. Studies have reported that certain benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . The specific compound may exert similar effects, warranting further investigation.

- Antimicrobial Activity :

Case Study 1: Neuroprotection

In a study evaluating the neuroprotective effects of related pyrazole compounds, it was found that these compounds significantly reduced neuroinflammation in models of Parkinson's disease. The administration of these compounds resulted in decreased levels of inflammatory markers, suggesting a protective effect on dopaminergic neurons .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of pyrazole derivatives showed that specific modifications to the pyrazole ring led to enhanced potency against various cancer cell lines. Compounds were tested for their ability to inhibit cell growth and induce apoptosis, with promising results indicating potential therapeutic applications .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammatory and cancerous processes. This interaction may lead to altered signaling pathways that promote anti-inflammatory responses or inhibit tumor growth.

Data Table: Comparative Biological Activities

Scientific Research Applications

Anticancer Research

Recent studies have indicated that derivatives of pyrazole compounds, including 2-(4-(N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenoxy)acetamide, can act as potent inhibitors of AMP-activated protein kinase (AMPK). This pathway is crucial for cellular energy homeostasis and has implications in cancer metabolism. Research has shown that compounds targeting AMPK can lead to the development of novel anticancer drugs, enhancing the efficacy of existing therapies .

Inhibition of Androgen Receptors

The compound has been explored for its potential as a tissue-selective androgen receptor modulator (SARM). SARMs are being investigated for their utility in treating androgen-dependent conditions such as prostate cancer. The ability of this compound to selectively modulate androgen receptors presents opportunities for developing targeted therapies with fewer side effects compared to traditional androgen antagonists .

Antimicrobial Activity

Some derivatives of pyrazole compounds exhibit antimicrobial properties, making them candidates for further investigation in the field of infectious diseases. The sulfamoyl group present in the structure may enhance the compound's interaction with bacterial enzymes, leading to potential applications in antibiotic development .

Case Study 1: AMPK Inhibitors

A study published in 2019 synthesized various pyrazole derivatives, including those related to our compound, demonstrating their effectiveness as AMPK inhibitors. The results showed significant inhibition of cancer cell proliferation, suggesting that these compounds could be further developed into therapeutic agents for cancer treatment .

Case Study 2: SARMs Development

Research focused on the synthesis and evaluation of pyrazole-based compounds has highlighted their potential as SARMs. In vitro studies indicated selective activity against androgen receptors associated with prostate cancer cells, paving the way for clinical trials aimed at assessing their safety and efficacy in human subjects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features and Substituent Variations

The target compound shares a phenoxyacetamide core with multiple analogs in the evidence. Key structural differences lie in the substituents attached to the sulfamoyl group and the heterocyclic systems:

Key Observations :

- Sulfamoyl (N–SO₂–) in the target contrasts with sulfonyl (SO₂) or sulfinyl (S=O) groups in analogs, which may affect hydrogen-bonding capacity and metabolic stability .

- Thiazolidine derivatives () replace nitrogenous heterocycles with a dioxothiazolidine ring, significantly modifying biological activity .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(4-(N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenoxy)acetamide and its derivatives?

- Answer : Synthesis typically involves multi-step reactions, including:

- Heterocycle formation : Pyrazole and pyrazine rings are constructed via cyclocondensation reactions using precursors like hydrazides or thioureas under reflux conditions (e.g., ethanol or DMF at 150°C) .

- Sulfamoylation : Introduction of the sulfamoyl group via reaction with sulfonyl chlorides in the presence of bases like pyridine .

- Acetamide coupling : Alkylation or acylation using α-chloroacetamide derivatives with KOH as a base .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity products .

- Key Optimization : Adjust reaction time, solvent polarity, and catalyst load (e.g., zeolites or pyridine) to enhance yield (>70%) and purity (>95%) .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

- Answer : Use a combination of:

- NMR : H and C NMR to confirm aromatic protons, sulfamoyl, and acetamide groups. F NMR may detect fluorinated analogs .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation .

- X-ray Crystallography : For resolving complex stereochemistry in crystalline derivatives .

- HPLC : Purity assessment with C18 columns and UV detection at 254 nm .

Q. How should researchers design in vitro assays to evaluate biological activity?

- Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™) at concentrations of 1–10 μM .

- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Anti-inflammatory potential : COX-2 inhibition via ELISA .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted for this compound?

- Answer :

- Functional group variation : Modify pyrazine/pyrazole substituents (e.g., replace methyl with ethyl or methoxy) to assess impact on bioactivity .

- Bioisosteric replacement : Substitute sulfamoyl with carbamate or urea groups to improve solubility .

- Data correlation : Compare IC values of analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to identify key pharmacophores .

Q. What computational strategies are effective for predicting target interactions?

- Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger to screen against targets like EGFR or PARP. Validate with binding energy scores (<-7 kcal/mol) .

- MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess complex stability and hydrogen-bond interactions .

- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors in pyrazine) using Phase .

Q. How should researchers address contradictions in biological data across studies?

- Answer :

- Reproducibility checks : Verify assay conditions (e.g., cell passage number, serum concentration) .

- Metabolic stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Orthogonal assays : Confirm kinase inhibition via Western blot (phospho-antibody detection) if fluorescence assays yield inconsistent results .

Q. What factors influence the compound’s stability and reactivity during storage?

- Answer :

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the pyrazine moiety .

- pH stability : Avoid aqueous solutions with pH <5 or >8 to prevent hydrolysis of the acetamide group .

- Lyophilization : For long-term storage, lyophilize with trehalose to maintain crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.